2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide
Overview
Description
This compound is part of the cyanothioacetamide family, which is widely utilized in the synthesis of heterocyclic compounds. These compounds are essential for developing pharmaceuticals and materials with novel properties.
Synthesis Analysis
The synthesis of related cyanothioacetamide derivatives often involves reactions with aldehydes to afford thiopyran, pyridinethione, and thienopyridine derivatives among others. These reactions are crucial for generating a wide array of heterocyclic compounds with potential biological activities (Elneairy et al., 2000).
Molecular Structure Analysis
The molecular structure of cyanothioacetamide derivatives is characterized by the presence of a cyano group and a thioacetamide moiety. These functional groups are pivotal for the compound's reactivity, allowing for the synthesis of complex heterocyclic structures through various reactions.
Chemical Reactions and Properties
Cyanothioacetamide derivatives undergo reactions with α,β-unsaturated carbonyl compounds to afford thioxohydropyridine-3-carbonitriles, which can then be transformed into several thienopyridines. The flexibility in reaction pathways underscores the versatility of these compounds in synthesizing a diverse range of heterocyclic derivatives (Attaby et al., 2004).
Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
Researchers have explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showcasing a method for producing derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds have shown significant antitumor activities against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, underlining their potential in antiproliferative applications (Shams et al., 2010).
Antitumor Activities of Pyridines and Pyrazolo[1,5-a]Pyrimidines
Another study focused on the cyclocondensation of cyanoacetamide, cyanothioacetamide, and 3-aminopyrazols leading to the formation of pyridin-2-one, pyridin-2(1H)-thione, and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their cytotoxic activity against different human cancer cell lines, demonstrating their potential as potent anti-tumor agents (Ahmed et al., 2009).
Insecticidal Assessment Against Cotton Leafworm
The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor. This study produced various heterocycles, including pyrrole, pyridine, and coumarin derivatives, highlighting the compound's versatility in generating potential insecticidal agents (Fadda et al., 2017).
Antimicrobial Agents from Novel Heterocycles
Utilizing 2-Cyano-N-arylacetamide as a starting point, researchers synthesized diverse nitrogenous heterocycles like iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. Molecular docking and biological testing against strains of Gram bacteria and fungi showed some compounds as active antimicrobial agents, demonstrating the chemical's utility in developing new antimicrobials (Ewies & Abdelsalaam, 2020).
properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-6-8-2-1-5-13-11(8)16-7-10(15)14-9-3-4-9/h1-2,5,9H,3-4,7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQWIISYDUXUQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-cyclopropylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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